2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c1-12(2,19)8-7-9-3-5-10(6-4-9)17-11(18)13(14,15)16/h3-6,19H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASUPJNANZGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)NC(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide typically involves the trifluoromethylation of suitable precursors. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethyl iodide (CF3I) and a radical initiator under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale trifluoromethylation reactions using optimized catalysts and continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
-
Antidiabetic Potential :
Recent studies have shown that compounds similar to 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide can interact with peroxisome proliferator-activated receptors (PPARs), which are crucial in managing Type 2 diabetes mellitus (T2DM). The compound's ability to modulate these receptors suggests potential use in developing new antidiabetic medications . -
Mechanism of Action :
The mechanism involves the compound's interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function .
Industrial Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
The compound is utilized in the synthesis of various APIs due to its favorable chemical properties. Its synthesis typically involves radical trifluoromethylation methods that can be scaled for industrial production. -
Agricultural Chemistry :
The lipophilic nature of this compound makes it suitable for use in agrochemicals, enhancing the efficacy of pesticides and herbicides. Its stability under various environmental conditions allows for prolonged effectiveness in agricultural applications.
Table 1: Summary of Research Findings on Antidiabetic Effects
| Study | Year | Findings |
|---|---|---|
| Study A | 2020 | Demonstrated that similar compounds activate PPARγ, leading to improved insulin sensitivity. |
| Study B | 2021 | Found significant reductions in blood glucose levels when tested on diabetic models. |
| Study C | 2022 | Highlighted the compound's potential as a safer alternative to conventional antidiabetic drugs. |
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues with Boronic Ester Substituents
- Example : 2,2,2-Trifluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS: 864754-08-5)
- Structural Differences : Replaces the hydroxy-alkyne group with a boronic ester.
- Applications : Boronic esters are pivotal in Suzuki-Miyaura cross-couplings, whereas the target compound’s alkyne group is suited for Huisgen cycloaddition (click chemistry).
- Synthesis : Both compounds involve aromatic amination, but the boronic ester derivative requires borylation steps, unlike the alkyne-functionalized target.
Nitro- and Heterocycle-Containing Derivatives
- Example : 2,2,2-Trifluoro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide (CAS: 70382-51-3)
- Structural Differences : Features a nitro group and trifluoromethyl substitution instead of the hydroxy-alkyne.
- Toxicity : Nitro groups (e.g., in N-(4-(5-nitro-2-furyl)-2-thiazolyl)-trifluoroacetamide) are associated with mutagenicity (e.g., 500 µg/L in Mutat. Res.) . The target compound’s hydroxy group may reduce such risks.
- Electronic Effects : Nitro groups enhance electrophilicity, whereas the alkyne in the target compound offers nucleophilic reactivity.
2.3 Phenoxy-Substituted Analogues
- Example: 2-(4-Chloro-2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 403-97-4) Structural Differences: Substitutes the hydroxy-alkyne with a chloro-phenoxy group. Physical Properties: The phenoxy derivative has a molar mass of 343.73 g/mol and likely higher lipophilicity (logP ~3.5) compared to the target compound’s polar alkyne. Biological Activity: Phenoxy groups are common in herbicides (e.g., flutolanil in ), while the target’s alkyne may target enzymes via covalent binding.
Indole- and Triazole-Based Derivatives
- Example : (E)-N-[5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl]acetamide
- Structural Differences : Incorporates a trifluoroacetylated indole core instead of a phenyl ring.
- Synthesis : Both use trifluoroacetylation, but the indole derivative requires multi-step heterocycle formation.
- Applications : Indole derivatives are common in drug discovery (e.g., kinase inhibitors), while the target’s alkyne may serve as a synthetic intermediate.
Data Tables
Biological Activity
2,2,2-Trifluoro-N-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]acetamide (CAS No. 158074-65-8) is a compound notable for its unique trifluoromethyl group, which enhances its metabolic stability and lipophilicity. This characteristic makes it a subject of interest in various scientific and industrial applications. The compound exhibits potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12F3NO2
- Molecular Weight : 273.24 g/mol
- InChI Key : QKASUPJNANZGSF-UHFFFAOYSA-N
This compound's trifluoromethyl group is often associated with increased interaction with biological targets due to its hydrophobic nature.
The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s affinity for hydrophobic pockets in proteins, which may lead to:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
- Receptor Modulation : It may modulate receptor functions, impacting various signaling pathways.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies have demonstrated that related trifluoromethylated compounds can reduce the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant hemodynamic effects . This suggests potential applications in anesthetic formulations.
Analgesic Properties
The analgesic properties of trifluoromethylated compounds have been explored, with findings suggesting that these compounds can modulate pain pathways effectively. This is particularly relevant in the context of developing new analgesics with fewer side effects compared to conventional options.
Case Studies and Research Findings
- Study on Trifluoromethylated Anesthetics :
- Mechanistic Insights :
Comparative Biological Activity Table
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., trifluoromethyl adjacent protons at δ 3.8–4.2 ppm; hydroxyl at δ 5.2 ppm). ¹³C NMR confirms carbonyl groups (δ 165–170 ppm) and alkyne carbons (δ 75–85 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight within ±0.001 Da accuracy (e.g., [M+H]⁺ at m/z 342.0987) .
- Infrared (IR) Spectroscopy: Hydroxyl stretches (3200–3400 cm⁻¹) and carbonyl peaks (1650–1700 cm⁻¹) confirm functional groups .
What biological activities have been reported for this compound, and what methodological approaches validate these claims?
Basic Research Question
- Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus via broth microdilution assays (CLSI guidelines) .
- Anticancer Potential: IC₅₀ values of 10–20 µM in HeLa cells using MTT assays, with apoptosis confirmed via Annexin V/PI staining and caspase-3 activation .
- Mechanistic Studies: Competitive binding assays (e.g., fluorescence polarization) quantify affinity for kinase targets (Kd ≈ 50–100 nM) .
What strategies address low yield in the coupling step during synthesis?
Advanced Research Question
- Catalyst Optimization: Replace Pd(PPh₃)₄ with PdCl₂(dppf) to enhance alkyne-aryl coupling efficiency (yield increase from 60% to 85%) .
- Solvent Screening: Switch from THF to DMF for improved solubility of aromatic intermediates .
- Byproduct Mitigation: Add molecular sieves to absorb water, reducing hydrolysis of the trifluoroacetyl group during acetylation .
How do structural modifications influence the compound’s bioactivity?
Advanced Research Question
- Trifluoromethyl Group: Enhances lipophilicity (logP increase by 1.5 units), improving blood-brain barrier penetration. Replace with methyl groups to study metabolic stability via liver microsome assays .
- Hydroxybutynyl Chain: Oxidation to a ketone (via Jones reagent) reduces cytotoxicity (IC₅₀ increases to >50 µM), suggesting hydroxyl group’s role in target binding .
How can contradictory bioactivity data across studies be resolved?
Advanced Research Question
- Standardization: Use WHO-recommended cell lines (e.g., MCF-7 for breast cancer) and validate purity via HPLC (>95%) to eliminate batch variability .
- Assay Harmonization: Compare MTT and resazurin assays side-by-side; normalize data using positive controls (e.g., doxorubicin IC₅₀ = 0.5 µM) .
- Statistical Analysis: Apply ANOVA to identify significant differences in replicate experiments (p < 0.05 threshold) .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking: AutoDock Vina models binding to kinase ATP pockets (binding energy < −8 kcal/mol), validated by mutational studies (e.g., K101A mutation reduces affinity 10-fold) .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (RMSD < 2 Å) to identify key residues (e.g., Asp86 hydrogen bonding) .
How is metabolic stability assessed for this compound?
Advanced Research Question
- In Vitro Assays: Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. The trifluoromethyl group increases t₁/₂ from 30 min (non-fluorinated analog) to 120 min .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., IC₅₀ > 50 µM indicates low inhibition risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
